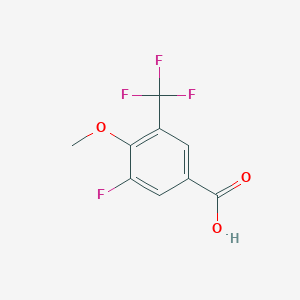

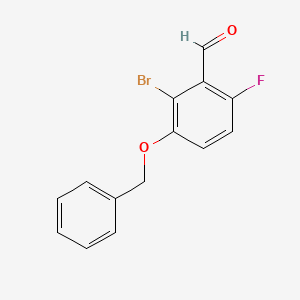

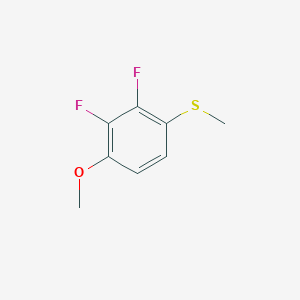

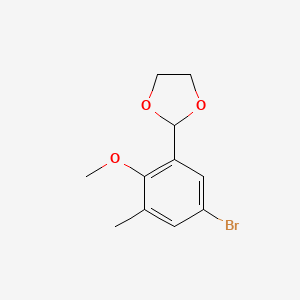

![molecular formula C10H7BrF4O2 B6296294 2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 2221811-98-7](/img/structure/B6296294.png)

2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic molecules, including polymers, pharmaceuticals, and dyes. It has also been used as a reagent in the synthesis of peptides and proteins. Additionally, it has been used as a reaction intermediate in the synthesis of a variety of other compounds, including organometallic compounds and polymers.

Mechanism of Action

Target of Action

The compound “2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane” is a boron reagent that is primarily used in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in SM coupling . In this process, the boron atom in the compound transfers an organic group to a transition metal, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The SM coupling reaction, facilitated by this compound, is part of a larger biochemical pathway involved in the synthesis of complex organic molecules . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of organic compounds .

Pharmacokinetics

It’s known that the compound’s stability and reactivity can be influenced by various factors, including the presence of other reagents and the conditions under which the sm coupling reaction is carried out .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in the field of organic chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the SM coupling reaction can be affected by the temperature and the pH of the reaction environment . Additionally, the presence of other reagents can also influence the compound’s reactivity .

Advantages and Limitations for Lab Experiments

2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane is a versatile molecule that can be used in a variety of experiments. One of the major advantages of using this molecule is that it is relatively simple to synthesize, which makes it ideal for use in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, one of the major limitations of using this molecule is that it can be difficult to obtain in large quantities, which can limit its use in large scale experiments.

Future Directions

There are a variety of potential future directions for the use of 2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane in scientific research. One potential direction is the use of this molecule as a catalyst for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. Additionally, this molecule could be used as a reagent in the synthesis of peptides and proteins. Additionally, this molecule could be used as a reaction intermediate in the synthesis of a variety of other compounds, including organometallic compounds and polymers. Additionally, this molecule could be used to study the effects of various compounds on biological systems, as well as to study the effects of various compounds on enzyme activity, cell signaling pathways, and gene expression. Finally, this molecule could be used to develop new drugs or treatments for a variety of diseases and conditions.

Synthesis Methods

2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane can be synthesized using a variety of methods. The most common method is a three-step synthesis, which involves the reaction of bromoacetic acid with 2-fluoro-5-(trifluoromethyl)phenol, followed by the addition of sodium borohydride, and finally the addition of aqueous sodium hydroxide. This method is relatively simple and can be accomplished in a short amount of time.

properties

IUPAC Name |

2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF4O2/c11-7-4-5(10(13,14)15)3-6(8(7)12)9-16-1-2-17-9/h3-4,9H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCBJOCWRSUKLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C(=CC(=C2)C(F)(F)F)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.